molecular formula C10H16 B045970 3-Carene CAS No. 13466-78-9

3-Carene

Cat. No. B045970
CAS RN: 13466-78-9
M. Wt: 136.23 g/mol
InChI Key: BQOFWKZOCNGFEC-UHFFFAOYSA-N
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Description

Synthesis Analysis 3-Carene is a naturally occurring bicyclic monoterpene, originating from various plant sources. It has been utilized in various chemical syntheses due to its unique structural properties. The synthesis of 3,3-dimethyl isopropylidene proline from (+)-3-carene has been reported, showing a practical route starting from the natural product, establishing its utility in organic synthesis with a 34% overall yield for the 12-step synthesis (Nair et al., 2010). Moreover, 3-carene has been used as a synthon in the stereoselective synthesis of cyclopropane derivatives, showcasing its versatility in chemical transformations (Macaev & Malkov, 2006).

Molecular Structure Analysis The molecular structure of 3-carene includes a bicyclic framework with significant strain due to its ring sizes and substituents, which influences its chemical reactivity and physical properties. Its structure allows for various chemical reactions and has been a subject for study in understanding its stability and reactivity in organic chemistry.

Chemical Reactions and Properties 3-Carene undergoes various chemical reactions, including oxidation, rearrangement, and polymerization, due to its reactive double bond and strained ring system. It has been used in the synthesis of different organic compounds, demonstrating its reactivity and application in organic synthesis. For example, the synthesis of enantiomeric cis-homocaronic acids from (+)-3-carene illustrates the compound's utility in producing complex organic molecules (Makaev et al., 1995).

Physical Properties Analysis The physical properties of 3-carene, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are critical in understanding the behavior of 3-carene in different environments and in its separation and purification processes.

Chemical Properties Analysis The chemical properties of 3-carene, including its acidity, basicity, and reactivity with various chemical reagents, are essential for its application in chemical syntheses. Its unique chemical properties enable its use in a wide range of chemical reactions and processes, contributing to the synthesis of a variety of organic compounds.

References

Scientific Research Applications

  • Chemical Synthesis : 3-Carene and 2-carene are utilized in the stereoselective synthesis of chiral non-racemic organic compounds containing a 2,2-dimethyl-1,3-disubstituted cyclopropane fragment (Macaev & Malkov, 2006).

  • Sleep Enhancement : Oral administration of 3-carene increases sleep duration and reduces sleep latency, acting as a positive modulator for GABAA-benzodiazepine receptors (Woo et al., 2019).

  • Bone Health : 3-Carene, found in essential oils, stimulates osteoblastic differentiation and promotes calcium induction, potentially benefiting bone health (Jeong et al., 2008).

  • Pest Management : Mixed with frontalin, 3-Carene serves as a competitive pheromone for managing western pine beetle populations (Vité & Pitman, 1970).

  • Plant Defense Mechanism : It transmits chemical signals from oviposited plants to neighboring plants, causing them to release volatiles as a defense mechanism to prevent egg laying (Guo et al., 2019).

  • Biofuel Application : 3-Carene has potential as an effective biofuel with lower ignition delay times compared to JP-10 (Sharath et al., 2017).

  • Herbal Remedies and Pharmaceuticals : It can be used as active ingredients in herbal remedies or as intermediates in pharmaceuticals, pesticides, and cosmetics (Yan, 2011).

  • Respiratory Health : Inhaled 3-carene can cause bronchoconstriction in isolated guinea pig lungs, which may have implications for understanding the pathophysiology of 3-carene-induced obstructive pulmonary disease in humans (Låstbom et al., 1995).

  • Antibacterial Activity : 3-Carene exhibits strong antibacterial activity against bacteria like Brochothrix thermosphacta and Pseudomonas fluorescens (Shu et al., 2019).

  • Toxicology : At low concentrations, 3-carene can significantly decrease the engulfment of particles by alveolar macrophages and at higher concentrations can cause cell death (Johansson & Lundborg, 1997).

Safety And Hazards

3-Carene may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

properties

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]hept-3-ene
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InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
Source PubChem
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InChI Key

BQOFWKZOCNGFEC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID4047462
Record name 3-Carene
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Molecular Weight

136.23 g/mol
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Physical Description

Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a sweet, turpentine-like odor; [CAMEO], Solid, Colourless to light pale liquid; fruity aroma
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Boiling Point

338 °F at 760 mmHg (USCG, 1999), 169.00 to 174.00 °C. @ 705.00 mm Hg, 175-178 °C
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Solubility

Insoluble in water; soluble in benzene, pet ether, Slightly soluble (in ethanol)
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.860-0.868, 0.86
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Vapor Pressure

3.72 [mmHg]
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Product Name

3-Carene

CAS RN

13466-78-9, 74806-04-5
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Record name 3-Carene
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Record name Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-
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Record name alpha-Carene
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Melting Point

< 25 °C
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Synthesis routes and methods I

Procedure details

The condensation of cyanoacetic acid and 4-formylcarane obtained via the Prins reaction of 3-carene as described in Annalen 613, p. 43 (1958), was carried out according to the procedure of Example 3A. Yield 73% of the isomeric mixture 3-(3,7,7-trimethylbicyclo [4.1.0]heptylidene-4)propanenitrile and 3-(3,7,7-trimethylbicyclo [4.1.0]heptyl-4)acrylonitrile, b.p. 99°-103° C. at 0.6 mm Hg, nD20 =1.4950, with metallic, woody, rosy odour.
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Synthesis routes and methods II

Procedure details

Δ-3-carene was epoxidized by the above-described procedure, using Di(acetate)3 as catalyst (1% based on the weight of Δ-3-carene) and ethyl acetate as solvent (volume ratio solvent to Δ-3-carene 3:1). The final mol ratio propionaldehyde to Δ-3-carene was 1.5:1, oxygen was bubbled through at a rate of 8 liters/hour, and reaction time was 4 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carene
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Reactant of Route 3
3-Carene
Reactant of Route 4
3-Carene
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Citations

For This Compound
28,500
Citations
H Shu, H Chen, X Wang, Y Hu, Y Yun, Q Zhong… - Molecules, 2019 - mdpi.com
… might be an antibacterial target of 3-carene, and 3-carene could disrupt gene expression in … processes, which enriched the understanding of the antibacterial mechanism of 3-carene. …
Number of citations: 49 www.mdpi.com
FZ Macaev, AV Malkov - Tetrahedron, 2006 - Elsevier
… upon addition of (MeS) 2 to 3-carene catalysed by ZnCl 2 . Regio- and stereoselective addition of sulphenyl chloride 15 to 3-carene produced compound 16, which was transformed into …
Number of citations: 67 www.sciencedirect.com
J Woo, H Yang, M Yoon, CG Gadhe… - Experimental …, 2019 - ncbi.nlm.nih.gov
… administration of 3-carene increases the … 3-carene, we mapped 3-carene over developed pharmacophore models of agonist, partial agonist, and antagonist. We observed that 3-carene …
Number of citations: 46 www.ncbi.nlm.nih.gov
DE Hall, JA Robert, CI Keeling, D Domanski… - The Plant …, 2011 - Wiley Online Library
… is controlled, at the genome level, by a small family of closely related (+)-3-carene … (+)-3-carene profiles of resistant and susceptible trees. In conclusion, variation of the (+)-3-carene …
Number of citations: 120 onlinelibrary.wiley.com
GS Kauffman, GD Harris, RL Dorow, BRP Stone… - Organic …, 2000 - ACS Publications
… Epoxidation of inexpensive 9 (+)-3-carene with MCPBA is known 10 to occur exclusively on the face opposite to the cyclopropyl ring to afford the epoxide 8. Treatment of 8 with …
Number of citations: 203 pubs.acs.org
TJ Savage, R Croteau - Archives of biochemistry and biophysics, 1993 - Elsevier
… 3-carene isolated from P. sylvestris has indicated that a depletion of “H associated with C2 of geranyl pyrophosphate occurs at C4 of (+)-3-carene… of (+)-3-carene, we have examined the …
Number of citations: 29 www.sciencedirect.com
AM Adal, LS Sarker, AD Lemke, SS Mahmoud - Plant molecular biology, 2017 - Springer
… small amount of 3-carene. The catalytic efficiency of Li3CARS to produce 3-carene was over ten … The transcriptional activity of Li3CARS correlated with 3-carene production, and was up-…
Number of citations: 26 link.springer.com
H Shu, W Zhang, Y Yun, W Chen, Q Zhong, Y Hu… - Food chemistry, 2020 - Elsevier
… used to elucidate the antimicrobial mechanism of 3-carene in P. fluorescens. Multivariate … with 3-carene for 12 h when compared to the control group. Moreover, 3-carene treatment …
Number of citations: 33 www.sciencedirect.com
L Baptista, LF Francisco, JF Dias, EC da Silva… - Physical Chemistry …, 2014 - pubs.rsc.org
… , and determine the rate coefficients for Δ 3 -carene oxidation. Colville and Griffin 23 … 3 -carene oxidation. The main goal of this study is to evaluate the kinetic parameters for Δ 3 -carene …
Number of citations: 12 pubs.rsc.org
J Fäldt, D Martin, B Miller, S Rawat, J Bohlmann - Plant Molecular Biology, 2003 - Springer
… 3-carene synthase. The enzyme encoded by PaJF67 forms stereospecifically (+)-3-carene (… (+)-3-Carene is a characteristic monoterpene of constitutive and induced oleoresin defense …
Number of citations: 230 link.springer.com

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